molecular formula C11H21NO3 B1282980 tert-Butyl (2-hydroxycyclohexyl)carbamate CAS No. 477584-30-8

tert-Butyl (2-hydroxycyclohexyl)carbamate

Cat. No.: B1282980
CAS No.: 477584-30-8
M. Wt: 215.29 g/mol
InChI Key: XVROWZPERFUOCE-UHFFFAOYSA-N
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Description

tert-Butyl (2-hydroxycyclohexyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 . It is a carbamate derivative, where a tert-butyl group is attached to the nitrogen atom of the carbamate, and a hydroxy group is attached to the cyclohexyl ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-hydroxycyclohexyl)carbamate can undergo oxidation reactions where the hydroxy group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • tert-Butyl (2-hydroxycyclohexyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine:

  • It has potential applications in drug development, particularly as a prodrug that can be activated in the body to release the active compound.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl (2-hydroxycyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity. The carbamate group can also undergo hydrolysis to release the active compound, which then exerts its effects through various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl (4-hydroxycyclohexyl)carbamate
  • tert-Butyl (2,3-dihydroxypropyl)carbamate
  • tert-Butyl carbamate

Comparison:

Biological Activity

tert-Butyl (2-hydroxycyclohexyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound has a molecular formula of C14H27N2O3 and a molecular weight of approximately 257.38 g/mol. Its structure includes a tert-butyl group, a carbamate functional group, and a hydroxyl-substituted cyclohexane ring. These features contribute to its unique reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC14H27N2O3
Molecular Weight257.38 g/mol
Density~1.0 g/cm³
Boiling Point~353.4 °C
Flash Point~167.5 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can form both covalent and non-covalent bonds with these targets, leading to alterations in their activity.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially enhance cholinergic signaling, which is beneficial in conditions such as Alzheimer's disease .
  • Receptor Interaction : The presence of the hydroxyl group in the cyclohexane ring suggests potential interactions with various receptors, including cannabinoid and vanilloid receptors. These interactions may modulate pain perception and inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against oxidative stress-induced cell death. For instance, experiments involving astrocyte cell cultures treated with amyloid-beta peptides showed that the compound reduced cell death by approximately 20% compared to untreated controls . This effect was correlated with decreased levels of inflammatory cytokines such as TNF-α.

In Vivo Studies

In vivo assessments have been conducted to evaluate the compound's efficacy in animal models of neurodegeneration. One study reported that while this compound showed moderate protective effects against cognitive decline induced by scopolamine, it did not exhibit significant improvements compared to established treatments like galantamine .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a rat model subjected to scopolamine-induced memory impairment. The results indicated a reduction in oxidative stress markers but highlighted the need for further research to understand the compound's bioavailability in the brain .
  • Cytotoxicity Assessment : Research assessing cytotoxic effects on various cell lines found that while this compound was less toxic than other carbamates, it still necessitated careful evaluation for therapeutic applications due to its moderate toxicity profile .

Properties

IUPAC Name

tert-butyl N-(2-hydroxycyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVROWZPERFUOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557976
Record name tert-Butyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477584-30-8
Record name tert-Butyl (2-hydroxycyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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